1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol

Description

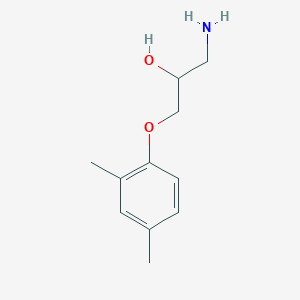

1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol is a secondary alcohol and primary amine with the molecular formula C₁₁H₁₇NO (molecular weight: 179.26 g/mol) . Its structure features a propan-2-ol backbone substituted with a 2,4-dimethylphenoxy group and an amino group.

Properties

IUPAC Name |

1-amino-3-(2,4-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-3-4-11(9(2)5-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMARLPGCDVFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392016 | |

| Record name | 1-amino-3-(2,4-dimethylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-66-1 | |

| Record name | 1-amino-3-(2,4-dimethylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and phenoxy groups allows for interactions with various molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Phenoxy-Substituted Derivatives

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

- Molecular Formula: C₁₁H₁₇NO₂

- Molecular Weight : 195.26 g/mol

- This compound has a higher average mass due to the additional oxygen atom .

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol Hydrochloride

- Molecular Formula: C₁₁H₁₇NO·HCl

- Molecular Weight : 223.65 g/mol (hydrochloride salt)

- Key Differences: The 2,6-dimethylphenoxy group introduces steric hindrance near the ether linkage, which may reduce rotational freedom and alter receptor binding. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations .

Structural Comparison Table

Derivatives with Varied Backbones or Functional Groups

(2S)-1-(2,3-Dihydro-1H-inden-2-ylamino)-3-(3,4-dimethylphenoxy)propan-2-ol (38f)

- Molecular Formula: Not explicitly provided (estimated C₂₀H₂₆N₂O₂).

- Key Differences: Incorporates an indenylamino group and 3,4-dimethylphenoxy substituent. The (S)-stereochemistry at C2 is critical for adrenolytic activity, highlighting the role of chirality in pharmacological efficacy .

Oteseconazole (MMV1634386)

- Molecular Formula : C₂₃H₂₀F₅N₅O₂

- Key Differences: Despite sharing a propan-2-ol backbone, oteseconazole includes a tetrazolyl group and difluorophenyl substituents, targeting fungal CYP51 enzymes. This demonstrates how divergent functionalization shifts biological activity from simple aminopropanols to antifungals .

1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl

Key Findings from Comparative Analysis

Substituent Position Effects: 2,4-Dimethylphenoxy: Balances lipophilicity and synthetic accessibility . 3,5-Dimethylphenoxy: Symmetry may enhance stability but reduce binding specificity . 2,6-Dimethylphenoxy: Steric hindrance limits conformational flexibility, impacting receptor interactions .

Functional Group Influence :

- Hydrochloride Salts : Improve solubility but require careful pH management during formulation .

- Fluorine Substitution : Increases polarity and bioavailability, as seen in difluorophenyl derivatives .

Stereochemical Considerations :

- Chiral centers (e.g., in compound 38f) dictate enantioselective activity, underscoring the importance of stereochemistry in drug design .

Biological Activity

1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.26 g/mol. The compound features a chiral center, which contributes to the existence of enantiomers that may exhibit different biological activities. Its structure includes an amino group and a phenoxy group derived from 2,4-dimethylphenol, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Hydrophobic Interactions : The phenoxy group interacts with hydrophobic regions of proteins, potentially modulating their activity and affecting various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines, although specific pathways require further elucidation.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated significant activity against various cancer cell lines, including MCF-7 breast cancer cells and HT-29 colon cancer cells. The IC50 values for these compounds ranged from 10.25 μM to lower values depending on the specific structural modifications .

| Compound Type | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 1-Amino Analog | MCF-7 | 10.25 |

| 1-Amino Analog | HT-29 | 10.25 |

| Related Compound | HepG2 | 3.84 |

Pharmacological Applications

This compound has been structurally related to mexiletine, an antiarrhythmic drug. Its ability to modulate sodium channels suggests potential applications in cardiovascular medicine . Research into its enantiomers is ongoing to better understand their specific pharmacological profiles.

Kinetic Resolution Studies

Kinetic resolution studies have highlighted the compound's enantioselectivity in enzymatic reactions. For example, lipase from Pseudomonas fluorescens was effective in resolving racemic mixtures of related compounds with high enantiomeric excess (ee) values exceeding 99% . This aspect is crucial for developing chiral drugs that can exhibit different therapeutic effects based on their stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.